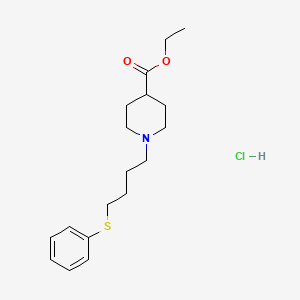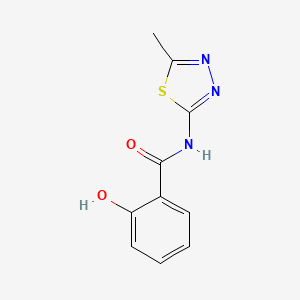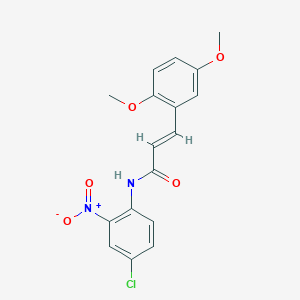![molecular formula C20H26N2O4 B5429541 N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide](/img/structure/B5429541.png)
N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide is a synthetic organic compound with the molecular formula C20H26N2O4 It is characterized by the presence of an adamantane moiety, a nitrobenzamide group, and an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide typically involves the following steps:
Preparation of 1-adamantanol: Adamantane is oxidized to form 1-adamantanol.
Formation of 1-adamantyloxyethyl chloride: 1-adamantanol is reacted with ethylene oxide to form 1-adamantyloxyethanol, which is then converted to 1-adamantyloxyethyl chloride using thionyl chloride.
Synthesis of this compound: The final compound is synthesized by reacting 1-adamantyloxyethyl chloride with N-methyl-4-nitrobenzamide in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The adamantyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and N-[2-(1-adamantyloxy)ethyl]-N-methylamine.
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a molecular probe to study biological processes involving nitrobenzamide derivatives.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of biological membranes.
Comparison with Similar Compounds
N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(2-(4-methoxyphenoxy)ethyl)-2-nitrobenzamide: Similar structure but with a methoxyphenoxy group instead of an adamantyloxy group.
N-(2-(dimethylamino)ethyl)-4-nitrobenzamide: Contains a dimethylamino group instead of an adamantyloxy group.
N-[2-(methylanilino)ethyl]-4-nitrobenzamide: Features a methylanilino group in place of the adamantyloxy group.
The uniqueness of this compound lies in its adamantane moiety, which imparts distinct physicochemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-N-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-21(19(23)17-2-4-18(5-3-17)22(24)25)6-7-26-20-11-14-8-15(12-20)10-16(9-14)13-20/h2-5,14-16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOJGAOQCMBVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC12CC3CC(C1)CC(C3)C2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5429471.png)
![[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-ethylphenoxy)acetate](/img/structure/B5429482.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5429484.png)
![3-[4-(allyloxy)phenyl]-2-(1,3-benzoxazol-2-yl)-1-(4-propoxyphenyl)-2-propen-1-one](/img/structure/B5429489.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine](/img/structure/B5429510.png)

![1-ethyl-4-{[{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5429517.png)

![2-[(5-ethyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5429527.png)
![7-{(Z)-1-[5-(2-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-6-(2,4-DIFLUOROPHENYL)-3-METHYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE](/img/structure/B5429533.png)
![N-[2-(ADAMANTAN-1-YL)ETHYL]-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANAMIDE](/img/structure/B5429548.png)

![4-(2,5-dimethylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5429569.png)
